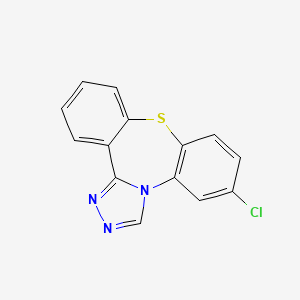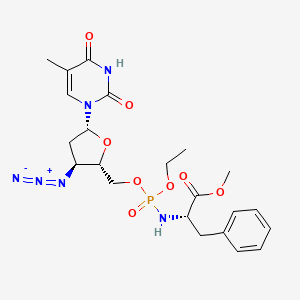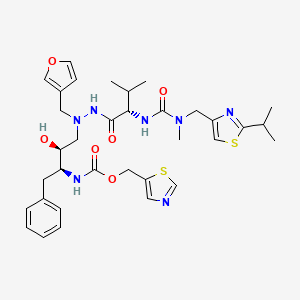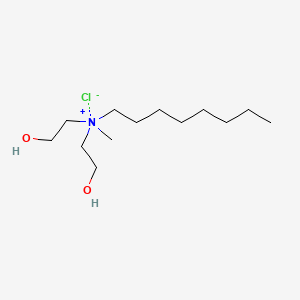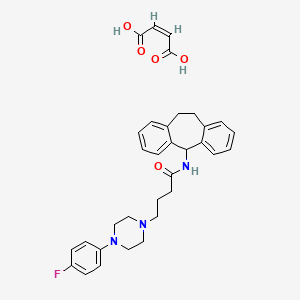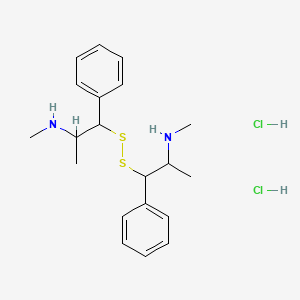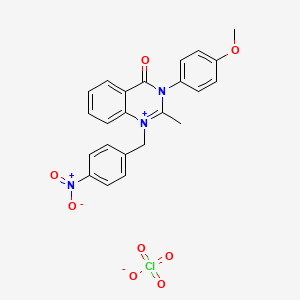
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a benzoate group, a pyridinylmethyl group, and a hydroxyphosphinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt typically involves multiple steps. One common method involves the reaction of ethyl 4-aminobenzoate with a pyridinylmethyl derivative under controlled conditions. The hydroxyphosphinyl group is then introduced through a subsequent reaction, often involving a phosphinylating agent. The final step involves the formation of the monosodium salt, which is achieved by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The pyridinylmethyl group can be reduced to form corresponding amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt involves its interaction with specific molecular targets. The hydroxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinylmethyl group can bind to nucleic acids, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological activities and therapeutic potential.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog used as a local anesthetic.
Ethyl 4-((pyridin-3-ylmethyl)amino)benzoate: Lacks the hydroxyphosphinyl group but shares similar structural features.
Ethyl 4-(((hydroxyphosphinyl)methyl)amino)benzoate: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt is unique due to the presence of both the hydroxyphosphinyl and pyridinylmethyl groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
160092-86-4 |
|---|---|
分子式 |
C15H15N2NaO4P+ |
分子量 |
341.25 g/mol |
IUPAC名 |
sodium;[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]-oxido-oxophosphanium |
InChI |
InChI=1S/C15H15N2O4P.Na/c1-2-21-15(18)11-5-7-13(8-6-11)17-14(22(19)20)12-4-3-9-16-10-12;/h3-10,14,17H,2H2,1H3;/q;+1 |
InChIキー |
VKYHZLSKPBVJOG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)[P+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



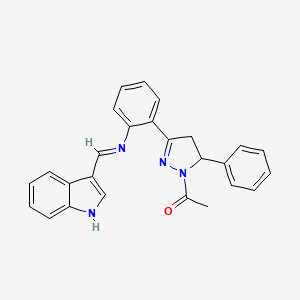
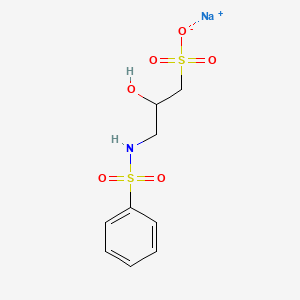

![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
